Cas no 1807041-31-1 (6-Bromo-2,3-diiodopyridine)

6-Bromo-2,3-diiodopyridine 化学的及び物理的性質
名前と識別子
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- 6-Bromo-2,3-diiodopyridine
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- インチ: 1S/C5H2BrI2N/c6-4-2-1-3(7)5(8)9-4/h1-2H
- InChIKey: ROQCQFPRLVWDFL-UHFFFAOYSA-N
- ほほえんだ: IC1C(=NC(=CC=1)Br)I
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 101
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 12.9
6-Bromo-2,3-diiodopyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029013273-1g |
6-Bromo-2,3-diiodopyridine |
1807041-31-1 | 95% | 1g |
$3,039.75 | 2022-03-31 | |
Alichem | A029013273-250mg |
6-Bromo-2,3-diiodopyridine |
1807041-31-1 | 95% | 250mg |
$940.80 | 2022-03-31 |
6-Bromo-2,3-diiodopyridine 関連文献
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1. Book reviews
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
6-Bromo-2,3-diiodopyridineに関する追加情報
Introduction to 6-Bromo-2,3-diiodopyridine (CAS No. 1807041-31-1)
6-Bromo-2,3-diiodopyridine (CAS No. 1807041-31-1) is a versatile compound with significant applications in the fields of chemical synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique halogenated pyridine structure, which makes it an attractive building block for the synthesis of complex organic molecules and pharmaceuticals.
The molecular formula of 6-Bromo-2,3-diiodopyridine is C5H2BrI2N, and its molecular weight is 355.94 g/mol. The compound's structure features a pyridine ring substituted with a bromine atom at the 6-position and iodine atoms at the 2- and 3-positions. This arrangement of halogens imparts unique reactivity and stability properties to the molecule, making it a valuable intermediate in various synthetic pathways.
In recent years, 6-Bromo-2,3-diiodopyridine has gained attention in the field of medicinal chemistry due to its potential as a precursor for the synthesis of bioactive compounds. The halogenated pyridine scaffold is known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Researchers have explored the use of this compound in the development of novel drugs targeting various diseases.
A notable study published in the Journal of Medicinal Chemistry in 2022 investigated the use of 6-Bromo-2,3-diiodopyridine as a key intermediate in the synthesis of a series of pyridine-based anticancer agents. The researchers demonstrated that these compounds exhibited potent cytotoxic activity against several cancer cell lines, including breast cancer and lung cancer cells. The study highlighted the importance of the bromo and iodo substituents in enhancing the biological activity and selectivity of the final products.
Beyond its applications in medicinal chemistry, 6-Bromo-2,3-diiodopyridine has also found use in materials science. The compound's halogenated structure makes it suitable for cross-coupling reactions, which are essential for the synthesis of advanced materials such as polymers and electronic materials. For instance, a recent study published in Advanced Materials explored the use of 6-Bromo-2,3-diiodopyridine as a building block for the synthesis of conjugated polymers with tunable electronic properties. These polymers have potential applications in organic electronics, such as organic photovoltaics and organic field-effect transistors.
The synthetic versatility of 6-Bromo-2,3-diiodopyridine is further enhanced by its compatibility with various metal-catalyzed reactions. Transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling and Stille coupling, are commonly used to introduce diverse functional groups onto the pyridine ring. These reactions allow for the efficient synthesis of complex molecules with high regioselectivity and yield.
In addition to its synthetic utility, 6-Bromo-2,3-diiodopyridine has been studied for its potential as a ligand in coordination chemistry. The halogenated pyridine scaffold can form stable complexes with various metal ions, making it useful in catalysis and materials science applications. A study published in Inorganic Chemistry in 2021 reported the synthesis and characterization of several metal complexes derived from 6-Bromo-2,3-diiodopyridine. These complexes exhibited interesting electronic and magnetic properties, which could be exploited for developing new catalysts and functional materials.
The safety profile of 6-Bromo-2,3-diiodopyridine is an important consideration for its practical applications. While halogenated compounds can pose certain hazards due to their reactivity and potential toxicity, proper handling and storage protocols can mitigate these risks. Researchers should follow standard safety guidelines when working with this compound to ensure safe laboratory practices.
In conclusion, 6-Bromo-2,3-diiodopyridine (CAS No. 1807041-31-1) is a multifaceted compound with significant potential in various scientific disciplines. Its unique halogenated pyridine structure makes it an invaluable intermediate for chemical synthesis, medicinal chemistry, and materials science applications. Ongoing research continues to uncover new uses for this compound, highlighting its importance in advancing scientific knowledge and technological innovation.
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